molecular formula C12H24N2O2 B1619451 Tetramethylsuberamide CAS No. 27397-05-3

Tetramethylsuberamide

Cat. No. B1619451
CAS RN: 27397-05-3
M. Wt: 228.33 g/mol
InChI Key: OLJJVAJUHCXYHL-UHFFFAOYSA-N
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Description

Tetramethylsuberamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the suberoylanilide hydroxamic acid (SAHA) family of compounds and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

1. Toxicological Profile

Tetramethylsuberamide has been studied for its acute toxicities in comparison with other substituted amide solvents. In a study by Sherman, Gatlin, & Deluca (1978), the LD50 values for various solvents including tetramethylsuberamide were calculated. Tetramethylsuberamide showed a specific LD50 value indicating its relative toxicity level. This research contributes to understanding the safety and environmental implications of using such compounds.

2. Role in Tissue Engineering and Regenerative Medicine

While not directly about tetramethylsuberamide, the research in tissue engineering and regenerative medicine often involves the use of various biomaterials, which may include compounds like tetramethylsuberamide. Furth, Atala, & Van Dyke (2007) discuss the development of smart biomaterials that can actively participate in forming functional tissues. This area of research is relevant for exploring the potential applications of tetramethylsuberamide in regenerative medicine.

3. Environmental and Occupational Health

Research has also been conducted on the broader implications of various compounds in environmental and occupational health. For example, studies like Elliott et al. (2014) explore the health impacts of various materials and chemicals on specific populations, such as police officers. Understanding the broader impact of chemicals, including tetramethylsuberamide, is crucial for public health and safety.

properties

IUPAC Name

N,N,N',N'-tetramethyloctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-13(2)11(15)9-7-5-6-8-10-12(16)14(3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJJVAJUHCXYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950081
Record name N~1~,N~1~,N~8~,N~8~-Tetramethyloctanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylsuberamide

CAS RN

27397-05-3
Record name Suberamide, N,N,N',N'-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027397053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,N~8~,N~8~-Tetramethyloctanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GP Sherman, L Gatlin, PP Deluca - Drug Development and …, 1978 - Taylor & Francis
The acute toxicities of the solvents, dimethylacetamide, tetra-methylpimelamide, tetramethylsuberamide, tetramethylazelamide, and tetramethylsebacamide were compared by the …
T Rebagay, P Deluca - Journal of Pharmaceutical Sciences, 1976 - Elsevier
The dielectric constants of aqueous solutions of four tetramethyldicarboxamides (tetramethylpimelamide, tetramethylsuberamide, tetramethylazelamide, and tetramethylsebacamide) …
PP DeLuca, TV Rebagay - The Journal of Physical Chemistry, 1975 - ACS Publications
The viscosities and densities of four tetramethyldicarboxamides, tetramethylpimelamide, tetramethylazelamide, tetramethylsuberamide, and tetramethylsebacamide, were measured …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
PP Deluca, L Lachman… - Journal of …, 1973 - Wiley Online Library
… At an ionic strength of 0.1, the solubility of tetramethylsuberamide was not altered; at an ionic strength of 0.75, the solubility was reduced by more than one-half. The solubility of …
JN Spencer, RS Harner… - The Journal of Physical …, 1975 - ACS Publications
… The viscosities and densities of four tetramethyldicarboxamides, tetramethylpimelamide, tetramethylazelamide, tetramethylsuberamide, and tetramethylsebacamide, were measured …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk

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